

Comprehensive Technical Guide: Ortataxel

Mechanism of Action and Development Status

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Compound Focus: Ortataxel

CAS No.: 186348-23-2

Cat. No.: S548182

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Drug Profile and Development Overview

Ortataxel (BAY 59-8862) represents a **next-generation taxane** anticancer agent that has advanced to **Phase II clinical trials** for multiple oncology indications. As a **semi-synthetic small molecule** derived from 14 β -hydroxy-10-deacetylbaccatin III (14 β -OH-DAB), **ortataxel** belongs to the **tubulin inhibitor** class with a molecular formula of C₄₄H₅₇NO₁₇ and CAS Registry 186348-23-2 [1]. This **second-generation taxoid** was specifically designed to overcome key limitations of first-generation taxanes like paclitaxel and docetaxel, particularly addressing the challenge of **multidrug resistance (MDR)** in various cancer types [2].

The clinical development program for **ortataxel** has encompassed several oncology indications, with Phase II trials conducted internationally for **recurrent glioblastoma** (Italy), **metastatic breast cancer** (multiple European countries and Israel), and **refractory Non-Hodgkin's lymphoma** (United States and Canada) [1]. The compound's development reflects a strategic focus on addressing cancers with known resistance mechanisms to conventional taxane therapy, positioning **ortataxel** as a promising candidate for treatment-resistant malignancies, particularly in the context of **ABC efflux pump-mediated resistance** pathways [3].

Table: **Ortataxel** Clinical Development Status

Indication	Highest Phase	Countries/Locations	Status/Timeline
Recurrent Glioblastoma	Phase 2	Italy	Study initiated November 2013
Metastatic Breast Cancer	Phase 2	Germany, Greece, Israel, Italy, Poland, Switzerland, UK	Studies initiated April 2002
Refractory Non-Hodgkin's Lymphoma	Phase 2	United States, Canada	Studies initiated January 2002

Core Mechanism of Action

Microtubule Stabilization and Cell Cycle Arrest

Ortataxel exerts its antineoplastic activity primarily through **microtubule stabilization**, a mechanism shared with other taxanes but with significantly enhanced potency against resistant cancer phenotypes. The compound binds specifically to the **β -tubulin subunit** of microtubules, promoting **tubulin polymerization** and stabilizing the assembled microtubules against depolymerization [3]. This stabilization disrupts the normal **dynamic instability** of microtubules, which is essential for proper mitotic spindle function during cell division [4]. The resulting interference with microtubule dynamics leads to **cell cycle arrest at the G2/M phase**, preventing cancer cells from completing mitosis and ultimately triggering **apoptotic pathways** [3] [5].

The molecular interactions between **ortataxel** and β -tubulin involve unique bonding patterns that contribute to its enhanced efficacy. Molecular docking analyses have revealed that **ortataxel** forms distinctive **hydrogen-bond networks** and **van der Waals interactions** with specific residues in the taxane-binding pocket of β -tubulin [5]. These interactions stabilize a specific conformation of the microtubule that is resistant to depolymerization, even in the presence of resistance mechanisms that typically diminish paclitaxel efficacy. The enhanced binding affinity and unique interaction profile contribute to **ortataxel's** ability to maintain efficacy against cancer cells that have developed resistance to first-generation taxanes.

Overcoming Multidrug Resistance

The most significant pharmacological advantage of **ortataxel** lies in its ability to **overcome multidrug resistance**, particularly resistance mediated by **ATP-binding cassette (ABC) transporters**. First-generation taxanes like paclitaxel are susceptible to efflux by **P-glycoprotein (P-gp/ABCB1)** and **breast cancer resistance protein (BCRP/ABCG2)**, which are frequently overexpressed in drug-resistant tumors [3]. **Ortataxel's** chemical structure incorporates strategic modifications that reduce its recognition by these efflux pumps, thereby maintaining **intracellular concentrations** sufficient to exert cytotoxic effects even in resistant cancer cell lines [2].

Experimental evidence demonstrates that **ortataxel** effectively circumvents ABC transporter-mediated resistance through multiple mechanisms. In direct contrast to paclitaxel, **ortataxel** shows **reduced affinity for P-gp binding**, resulting in diminished efflux from cancer cells [3]. Additionally, **ortataxel** exhibits **enhanced membrane permeability**, facilitating improved cellular uptake that further compensates for any residual efflux activity [5]. This dual mechanism allows **ortataxel** to accumulate intracellularly at concentrations sufficient to induce tubulin polymerization and cell cycle arrest even in cancer models with documented paclitaxel resistance [3] [5].

Table: Comparative Analysis of **Ortataxel** vs. Paclitaxel in Resistant Cancer Models

Parameter	Ortataxel	Paclitaxel
Cytotoxicity in MCF-7R cells	Significant growth inhibition	Limited efficacy due to resistance
P-gp mediated efflux	Substantially reduced	Extensive efflux
Intracellular accumulation	Maintained in resistant cells	Significantly reduced
β -tubulin binding affinity	Enhanced with unique interactions	Standard binding profile
ABC transporter substrate	Weak	Strong

Structural Insights and SAR Rationale

Strategic Molecular Modifications

The molecular structure of **ortataxel** incorporates several **strategic modifications** to the core taxane skeleton that confer superior pharmacological properties. The most significant alteration involves the **C3'-isobutenyl substitution** in place of the conventional phenyl group present in paclitaxel and docetaxel [2]. This modification directly contributes to reduced recognition by P-glycoprotein, thereby addressing a primary resistance mechanism. Additionally, **ortataxel** features a **C2-benzoyl group** with specific meta-substitutions that enhance tubulin binding affinity and potency, particularly against drug-resistant cell lines [2].

Further structural refinement is achieved through the compound's derivation from **14 β -hydroxy-10-deacetylbaccatin III** (14 β -OH-DAB), which imparts improved **water solubility** compared to taxanes derived from 10-deacetylbaccatin III (10-DAB) [2]. This enhanced solubility profile potentially offers formulation advantages and may contribute to altered pharmacokinetic properties. The structural innovations embodied in **ortataxel** represent the culmination of extensive **structure-activity relationship (SAR) studies** conducted on the taxane scaffold, systematically optimizing substitutions at the C2, C10, and C3' positions to maximize efficacy against resistant cancers while maintaining acceptable toxicity profiles [2].

Difluorovinyl Ortataxel (DFV-OTX) Derivative

A particularly promising derivative, **3'-difluorovinyl-ortataxel (DFV-OTX)**, has been developed to further enhance metabolic stability. The incorporation of a **difluorovinyl group** at the C3' position effectively blocks metabolic hydroxylation by **cytochrome P450 3A4 (CYP3A4)** enzymes, addressing a key metabolic vulnerability of earlier taxanes [3]. This modification significantly prolongs the compound's **metabolic half-life** without compromising its tubulin-binding capabilities, resulting in sustained intracellular concentrations and enhanced antitumor efficacy.

Preclinical evaluation of DFV-OTX has demonstrated exceptional potency against paclitaxel-resistant breast cancer models. The compound exhibits **superior cytotoxicity** in resistant MCF-7R cells compared to both paclitaxel and earlier **ortataxel** analogs [3] [5]. Mechanistic studies confirm that DFV-OTX maintains the ability to **induce tubulin polymerization** and **trigger G2/M cell cycle arrest** even in cancer cells with upregulated ABCB1/ABCG2 expression [5]. Furthermore, DFV-OTX has shown efficacy in **xenograft**

models of resistant breast cancer, highlighting its potential for clinical translation in treatment-resistant malignancies [3].

Experimental Evidence and Preclinical Data

In Vitro Efficacy Studies

Comprehensive **in vitro assessments** have demonstrated **ortataxel's** superior activity against various cancer cell lines, particularly those with documented paclitaxel resistance. In direct comparative studies using **PTX-resistant MCF-7R human breast cancer cells**, **ortataxel** and its derivative DFV-OTX exhibited significantly stronger cytotoxic activity than paclitaxel and third-generation taxanes [3]. The **half-maximal inhibitory concentration (IC₅₀)** values for **ortataxel** against resistant cell lines were consistently lower than those observed for paclitaxel, indicating enhanced potency despite resistance mechanisms.

Mechanistic studies have elucidated **ortataxel's** impact on **cell cycle progression** and **apoptotic induction**. Flow cytometric analyses demonstrate that **ortataxel** treatment results in pronounced **G2/M phase accumulation** in both paclitaxel-sensitive and resistant breast cancer cells [5]. This cell cycle arrest is accompanied by characteristic morphological changes including **microtubule bundle formation** and **mitotic spindle disruption**, consistent with the compound's tubulin-stabilizing mechanism. Furthermore, **ortataxel** treatment activates **caspase-mediated apoptosis**, as evidenced by increased Annexin V staining, PARP cleavage, and chromatin fragmentation in TUNEL assays [3]. The pro-apoptotic effects are particularly pronounced in resistant cancer models, where paclitaxel fails to induce significant programmed cell death.

In Vivo Efficacy and Toxicology

In vivo validation of **ortataxel's** antitumor activity has been established using multiple **xenograft models** of human cancers. In studies employing **PTX-resistant MCF-7R and MDA-MB-231R tumor xenografts** in immunodeficient mice, **ortataxel** and DFV-OTX treatment resulted in significant **tumor growth inhibition** compared to vehicle controls and paclitaxel-treated groups [3] [5]. Histopathological analyses of treated

tumors revealed extensive **apoptotic regions** and **reduced proliferative indices**, consistent with the compound's mechanism of action.

The **toxicological profile** of **ortataxel** has been characterized in preclinical models, informing its clinical development strategy. While taxanes as a class are associated with **myelosuppression** and **neurotoxicity**, **ortataxel**'s structural modifications appear to influence its therapeutic index [2]. Of particular note, **ortataxel** demonstrates a **lower propensity for metastatic promotion** compared to paclitaxel in experimental models, suggesting potential advantages in controlling advanced disease [5]. The maximum tolerated doses established in preclinical studies have provided guidance for clinical dosing regimens in Phase I and II trials [1].

Clinical Development and Potential Applications

Clinical Trial Outcomes

Ortataxel has progressed through **Phase I and II clinical trials**, establishing preliminary evidence of its safety and efficacy in humans. Early-phase studies focused on establishing the **maximum tolerated dose** and characterizing the **dose-limiting toxicities** in patients with advanced solid tumors [1]. The compound demonstrated a manageable safety profile, with adverse events consistent with the taxane class but with potential differences in frequency and severity.

In Phase II evaluations for **metastatic breast cancer**, **ortataxel** showed clinical activity in patients who had previously received taxane-based therapy [1]. While detailed results from these trials are not fully available in the public domain, the progression to Phase II development indicates promising efficacy signals. Similarly, the investigation of **ortataxel** in **recurrent glioblastoma** represents an important application in a malignancy with limited treatment options and known resistance mechanisms [1]. The clinical development program reflects a strategic focus on cancers where ABC transporter-mediated resistance often limits the efficacy of conventional taxanes.

Potential Therapeutic Applications

The unique pharmacological properties of **ortataxel** suggest several potential therapeutic applications, particularly in **treatment-resistant malignancies**. The compound's ability to circumvent P-gp-mediated resistance makes it a promising candidate for **triple-negative breast cancer (TNBC)**, an aggressive subtype with limited targeted therapy options [3] [5]. Preclinical data also supports exploration in **ovarian cancers** where taxane resistance frequently develops through ABC transporter overexpression.

Beyond its standalone applications, **ortataxel** presents opportunities for **combination therapy regimens**. The compound's distinct resistance profile may allow synergistic pairing with other cytotoxic agents that are P-gp substrates [6]. Additionally, the development of **novel formulations** including nanoparticle and liposomal systems could further enhance **ortataxel's** therapeutic index by improving tumor delivery and reducing systemic exposure [6]. As research continues, the potential application of **ortataxel** as a **payload in tumor-targeted drug conjugates** represents an exciting frontier, leveraging its potent cytotoxicity while minimizing off-target effects [2].

Experimental Protocols and Methodologies

In Vitro Assessment of Tubulin Polymerization

The **microtubule-stabilizing activity** of **ortataxel** can be evaluated through **tubulin polymerization assays** using purified bovine or human tubulin. The standard protocol involves preparing a **tubulin solution** (2 mg/mL in glutamate buffer) and mixing with the test compound at concentrations typically ranging from 1-10 μM [3]. The polymerization reaction is initiated by transferring the mixture to a prewarmed cuvette at 37°C, and **microtubule formation** is monitored by measuring the increase in **optical density at 340 nm** over 30-40 minutes using a spectrophotometer. **Ortataxel** typically demonstrates enhanced **polymerization kinetics** compared to paclitaxel, resulting in steeper polymerization curves and higher final optical density values, particularly in the presence of resistance factors [3].

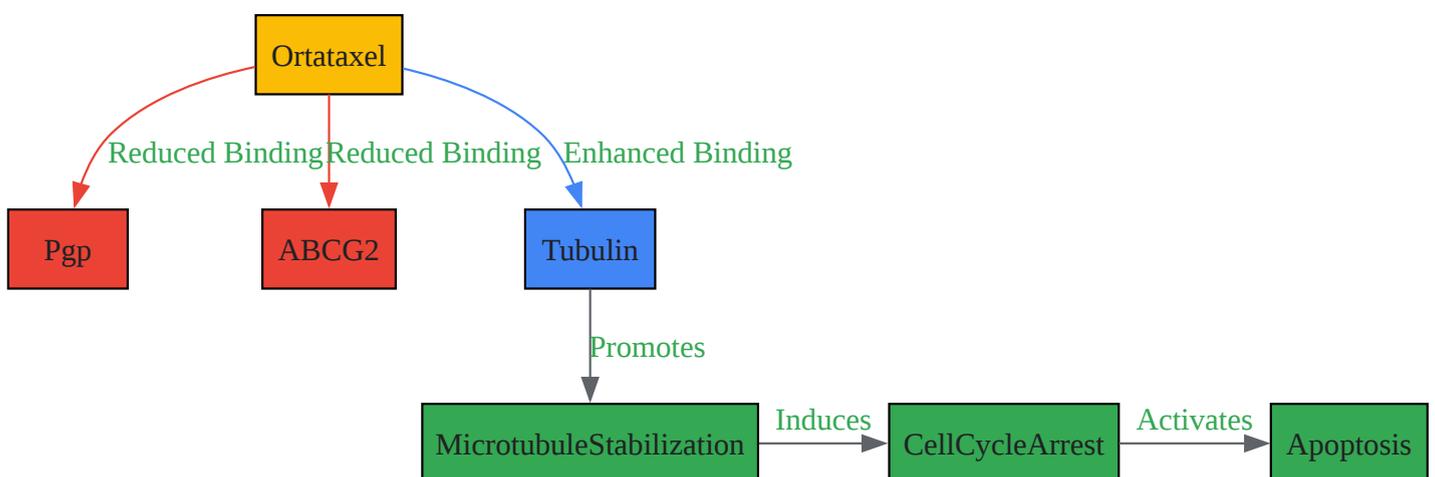
For quantitative comparison, the **polymerization rate** can be calculated from the linear portion of the curve, and the **maximum extent of polymerization** determined from the plateau phase. Additionally, the **microtubule stabilizing effects** can be visualized through **transmission electron microscopy** of polymerized samples, revealing the structural integrity and morphology of the microtubules formed in the presence of **ortataxel**. These analyses typically show that **ortataxel** promotes formation of well-structured,

bundled microtubules similar to those observed with paclitaxel but at lower concentrations, confirming its enhanced potency [3].

Cell-Based Cytotoxicity and Resistance Assays

The **antiproliferative activity** of **ortataxel** against cancer cell lines is routinely evaluated using **cell viability assays** such as MTT, MTS, or WST-1. The standard protocol involves seeding cells in 96-well plates and treating with serial dilutions of **ortataxel** for 48-72 hours [3]. Following incubation, viability reagents are added according to manufacturer specifications, and **absorbance measurements** are used to calculate the percentage of viable cells relative to untreated controls. **Dose-response curves** are generated to determine IC_{50} values, with **ortataxel** typically exhibiting 10-1000 fold greater potency than paclitaxel in resistant cell lines [3] [5].

To specifically evaluate **resistance overcoming capability**, parallel assays are conducted in **isogenic cell pairs** with and without ABC transporter expression. The **resistance fold** is calculated as the ratio of IC_{50} in resistant cells to IC_{50} in sensitive cells, with **ortataxel** demonstrating significantly lower resistance factors compared to paclitaxel [3]. For mechanistic confirmation, assays can be repeated in the presence of **P-gp inhibitors** such as verapamil or tariquidar; the minimal shift in **ortataxel's** IC_{50} in the presence of these inhibitors provides further evidence of its poor affinity for efflux transporters [5].



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Ortaxel Mechanism: *Overcoming resistance while maintaining microtubule stabilization*

Molecular Docking Analysis

Molecular docking studies provide insights into the structural basis of **ortaxel's** enhanced tubulin binding and reduced P-gp recognition. The standard protocol involves retrieving the **crystal structure of tubulin** (e.g., PDB ID 1JFF) and **P-glycoprotein** (e.g., PDB ID 6QEX) from the Protein Data Bank [5]. Following protein preparation (removing water molecules, adding hydrogen atoms, optimizing side chains), the **3D structure of ortaxel** is energy-minimized using molecular mechanics force fields. Docking simulations are performed using software such as AutoDock Vina or Glide, with the **binding region** defined around the taxane site in β -tubulin or the drug-binding pocket in P-gp [5].

The resulting **docking poses** are analyzed for interaction patterns, including **hydrogen bonds**, **π - π stacking**, and **hydrophobic contacts**. **Ortaxel** typically demonstrates additional favorable interactions with tubulin compared to paclitaxel, particularly involving residues near the M-loop, which contributes to enhanced microtubule stabilization [5]. Conversely, **ortaxel** shows fewer hydrophobic contacts with P-gp residues implicated in drug binding and efflux, explaining its reduced transporter affinity. The **binding energy scores** from these simulations correlate with experimental data, showing more favorable tubulin binding and less favorable P-gp binding compared to paclitaxel [5].

Conclusion and Future Directions

Ortaxel represents a significant advancement in **taxane-based chemotherapy**, addressing the critical challenge of multidrug resistance that often limits the efficacy of first-generation taxanes. Through strategic **structural modifications** at the C3' and C2 positions, **ortaxel** achieves enhanced tubulin binding affinity while reducing recognition by ABC efflux transporters, particularly P-glycoprotein and breast cancer resistance protein [3] [2]. These properties enable **ortaxel** to maintain potent cytotoxicity against various cancer models that exhibit resistance to paclitaxel and docetaxel.

Future development opportunities for **ortaxel** include **optimized formulation strategies** to further enhance its therapeutic index, such as nanoparticle-based delivery systems [6]. Additionally, the compound's unique resistance profile positions it as an ideal candidate for **combination regimens** with other P-gp

substrate drugs where synergistic effects may be achieved [6]. The ongoing investigation of **ortataxel** derivatives, particularly **difluorovinyl-ortataxel (DFV-OTX)**, may yield further improvements in metabolic stability and potency [3]. As cancer therapy increasingly focuses on overcoming resistance mechanisms, **ortataxel** represents a promising tool for addressing one of the most significant challenges in medical oncology.

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